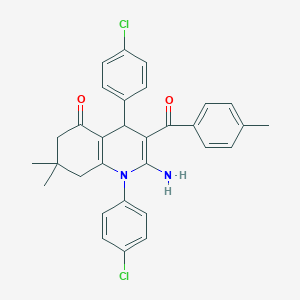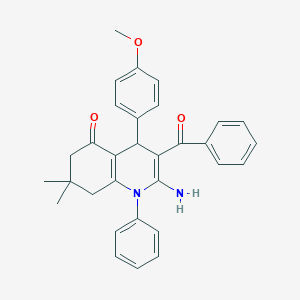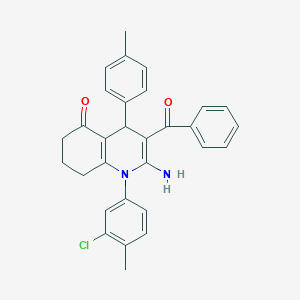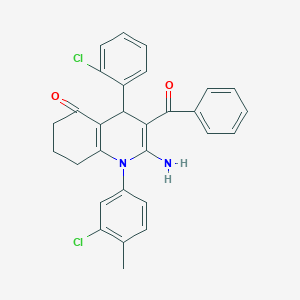![molecular formula C30H38N4O8 B304437 Diethyl 1,1'-[1,4-phenylenebis(2,5-dioxo-1,3-pyrrolidinediyl)]di(3-piperidinecarboxylate)](/img/structure/B304437.png)
Diethyl 1,1'-[1,4-phenylenebis(2,5-dioxo-1,3-pyrrolidinediyl)]di(3-piperidinecarboxylate)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethyl 1,1'-[1,4-phenylenebis(2,5-dioxo-1,3-pyrrolidinediyl)]di(3-piperidinecarboxylate), also known as DPPD, is a chemical compound that has gained significant attention in scientific research. DPPD is a heterocyclic compound that contains a pyrrolidine ring, which has been found to exhibit a range of biochemical and physiological effects.
Applications De Recherche Scientifique
Diethyl 1,1'-[1,4-phenylenebis(2,5-dioxo-1,3-pyrrolidinediyl)]di(3-piperidinecarboxylate) has been extensively studied for its potential use in the treatment of various diseases. One of the most promising applications of Diethyl 1,1'-[1,4-phenylenebis(2,5-dioxo-1,3-pyrrolidinediyl)]di(3-piperidinecarboxylate) is its use as an antioxidant. Diethyl 1,1'-[1,4-phenylenebis(2,5-dioxo-1,3-pyrrolidinediyl)]di(3-piperidinecarboxylate) has been found to exhibit strong antioxidant activity, which makes it an attractive candidate for the development of new drugs for the treatment of oxidative stress-related diseases such as Alzheimer's disease, Parkinson's disease, and cancer.
Mécanisme D'action
The mechanism of action of Diethyl 1,1'-[1,4-phenylenebis(2,5-dioxo-1,3-pyrrolidinediyl)]di(3-piperidinecarboxylate) is not fully understood, but it is believed to involve the scavenging of free radicals and the inhibition of lipid peroxidation. Diethyl 1,1'-[1,4-phenylenebis(2,5-dioxo-1,3-pyrrolidinediyl)]di(3-piperidinecarboxylate) has also been found to increase the activity of antioxidant enzymes such as superoxide dismutase and catalase.
Biochemical and Physiological Effects
Diethyl 1,1'-[1,4-phenylenebis(2,5-dioxo-1,3-pyrrolidinediyl)]di(3-piperidinecarboxylate) has been found to exhibit a range of biochemical and physiological effects. In addition to its antioxidant activity, Diethyl 1,1'-[1,4-phenylenebis(2,5-dioxo-1,3-pyrrolidinediyl)]di(3-piperidinecarboxylate) has been found to exhibit anti-inflammatory, anti-tumor, and neuroprotective effects. Diethyl 1,1'-[1,4-phenylenebis(2,5-dioxo-1,3-pyrrolidinediyl)]di(3-piperidinecarboxylate) has also been found to improve cognitive function and memory in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of Diethyl 1,1'-[1,4-phenylenebis(2,5-dioxo-1,3-pyrrolidinediyl)]di(3-piperidinecarboxylate) is its strong antioxidant activity, which makes it an attractive candidate for the development of new drugs for the treatment of oxidative stress-related diseases. However, one of the limitations of Diethyl 1,1'-[1,4-phenylenebis(2,5-dioxo-1,3-pyrrolidinediyl)]di(3-piperidinecarboxylate) is its poor solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
There are several potential future directions for the study of Diethyl 1,1'-[1,4-phenylenebis(2,5-dioxo-1,3-pyrrolidinediyl)]di(3-piperidinecarboxylate). One area of research could be the development of new formulations of Diethyl 1,1'-[1,4-phenylenebis(2,5-dioxo-1,3-pyrrolidinediyl)]di(3-piperidinecarboxylate) that improve its solubility and bioavailability. Another area of research could be the investigation of the potential use of Diethyl 1,1'-[1,4-phenylenebis(2,5-dioxo-1,3-pyrrolidinediyl)]di(3-piperidinecarboxylate) as a therapeutic agent for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, the study of the mechanism of action of Diethyl 1,1'-[1,4-phenylenebis(2,5-dioxo-1,3-pyrrolidinediyl)]di(3-piperidinecarboxylate) could lead to the development of new drugs that target oxidative stress-related pathways.
Méthodes De Synthèse
The synthesis of Diethyl 1,1'-[1,4-phenylenebis(2,5-dioxo-1,3-pyrrolidinediyl)]di(3-piperidinecarboxylate) involves the reaction of 1,4-phenylenediamine with diethyl 2-oxopiperidine-3,3-dicarboxylate in the presence of acetic anhydride. The resulting product is then treated with hydrochloric acid to obtain the final product. The synthesis of Diethyl 1,1'-[1,4-phenylenebis(2,5-dioxo-1,3-pyrrolidinediyl)]di(3-piperidinecarboxylate) is a relatively simple process, and the compound can be obtained in high yield with good purity.
Propriétés
Nom du produit |
Diethyl 1,1'-[1,4-phenylenebis(2,5-dioxo-1,3-pyrrolidinediyl)]di(3-piperidinecarboxylate) |
|---|---|
Formule moléculaire |
C30H38N4O8 |
Poids moléculaire |
582.6 g/mol |
Nom IUPAC |
ethyl 1-[1-[4-[3-(3-ethoxycarbonylpiperidin-1-yl)-2,5-dioxopyrrolidin-1-yl]phenyl]-2,5-dioxopyrrolidin-3-yl]piperidine-3-carboxylate |
InChI |
InChI=1S/C30H38N4O8/c1-3-41-29(39)19-7-5-13-31(17-19)23-15-25(35)33(27(23)37)21-9-11-22(12-10-21)34-26(36)16-24(28(34)38)32-14-6-8-20(18-32)30(40)42-4-2/h9-12,19-20,23-24H,3-8,13-18H2,1-2H3 |
Clé InChI |
LGOAXZLLIJEMGB-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1CCCN(C1)C2CC(=O)N(C2=O)C3=CC=C(C=C3)N4C(=O)CC(C4=O)N5CCCC(C5)C(=O)OCC |
SMILES canonique |
CCOC(=O)C1CCCN(C1)C2CC(=O)N(C2=O)C3=CC=C(C=C3)N4C(=O)CC(C4=O)N5CCCC(C5)C(=O)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![2-Amino-6-{[1-(4-bromophenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl}-4-(4-methylphenyl)pyridine-3,5-dicarbonitrile](/img/structure/B304362.png)

![2-Amino-6-{[1-(4-bromophenyl)-2,5-dioxopyrrolidin-3-yl]thio}-4-phenylpyridine-3,5-dicarbonitrile](/img/structure/B304366.png)
![2-Amino-6-{[1-(4-ethoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]sulfanyl}-4-phenyl-3,5-pyridinedicarbonitrile](/img/structure/B304367.png)
![2-{[1-(4-Methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]thio}-6-phenylnicotinonitrile](/img/structure/B304368.png)




